1-Fluoro-2,5-dimethyl-3-nitrobenzene
Overview
Description
“1-Fluoro-2,5-dimethyl-3-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO2 . It is a type of nitro compound, which are an important class of nitrogen derivatives .
Synthesis Analysis
The synthesis of nitro compounds can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . For instance, “1-Fluoro-2,5-dimethoxy-4-nitrobenzene” was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-2,5-dimethyl-3-nitrobenzene” can be represented by the formula C8H8FNO2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .
Chemical Reactions Analysis
Nitro compounds can undergo various chemical reactions. For example, the nitro group in nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Scientific Research Applications
Synthesis and Characterization Techniques
Research on similar fluoro-nitrobenzene compounds emphasizes their synthesis and characterization, providing a basis for understanding the properties and potential uses of 1-Fluoro-2,5-dimethyl-3-nitrobenzene. For instance, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene demonstrates methodologies for introducing fluoro and nitro groups onto a benzene ring, which could be applicable for synthesizing and studying 1-Fluoro-2,5-dimethyl-3-nitrobenzene. Techniques such as X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR are crucial for characterizing the structure and properties of these compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Chemical Reactivity and Mechanisms
Studies on the reactivity of fluoro-nitrobenzene derivatives offer insights into the chemical behavior of 1-Fluoro-2,5-dimethyl-3-nitrobenzene. For example, research into the mechanism of replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes by phenols in the presence of potassium carbonate provides valuable information on the reactivity and potential chemical transformations of fluoro-nitrobenzene compounds. This knowledge is essential for designing reactions involving 1-Fluoro-2,5-dimethyl-3-nitrobenzene and understanding its potential as a synthetic intermediate (Khalfina & Vlasov, 2005).
Potential Applications in Material Science
The functionalization of silica particles with chromophores and amino groups through reactions involving fluoro-nitrobenzene derivatives highlights a potential application area for 1-Fluoro-2,5-dimethyl-3-nitrobenzene. This research demonstrates the utility of fluoro-nitrobenzene compounds in modifying material surfaces, suggesting that 1-Fluoro-2,5-dimethyl-3-nitrobenzene could be used to introduce specific functional groups onto various substrates. Such applications could be valuable in developing new materials with tailored properties for use in sensors, catalysis, or electronic devices (Roth et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2,5-dimethyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWMXGMQKUXQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289755 | |
Record name | 1-Fluoro-2,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,5-dimethyl-3-nitrobenzene | |
CAS RN |
320-73-0 | |
Record name | 1-Fluoro-2,5-dimethyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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